6-Butyl-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
6-butyl-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-5-6-7-15-10-14(2)22-17(11-15)18(23(25)26)13-19(24-22)16-8-9-20(27-3)21(12-16)28-4/h8-13H,5-7H2,1-4H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQCWCWBAMFZFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C(=C1)C)N=C(C=C2C(=O)O)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365057 | |
| Record name | 6-butyl-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-02-4 | |
| Record name | 6-Butyl-2-(3,4-dimethoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-butyl-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Doebner–Miller Reaction Adaptations
The Doebner–Miller reaction, traditionally employed for quinoline synthesis, has been adapted for preparing 6-butyl-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid. A modified protocol involves the condensation of 3,4-dimethoxybenzaldehyde with pyruvic acid and 4-amino-3-butyl-5-methylbenzophenone under acidic conditions. The reaction proceeds via initial imine formation, followed by cyclization and oxidation to yield the quinoline core.
Key parameters influencing yield include:
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Temperature : Optimal cyclization occurs at 110–120°C in acetic acid.
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Catalyst : Fe₃O₄@SiO₂ nanoparticles functionalized with urea-thiazole sulfonic acid chloride enhance reaction efficiency by 20–25% compared to homogeneous catalysts.
A representative procedure yields the target compound in 65–72% purity after recrystallization from ethanol. Challenges persist in controlling the regioselectivity of the butyl and methyl groups, necessitating precise stoichiometric ratios of the aminobenzophenone precursor.
Pfitzinger Reaction Modifications
The Pfitzinger reaction, which converts isatin derivatives into quinoline-4-carboxylic acids, has been modified to introduce the 6-butyl and 8-methyl substituents. Starting with 5-butyl-7-methylisatin, condensation with 3,4-dimethoxyacetophenone under alkaline conditions generates the intermediate keto-acid, which undergoes decarboxylation to form the quinoline backbone.
Critical modifications include:
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Oxidative Conditions : Use of deuterated benzaldehyde (2a-D) to minimize side reactions during the oxidation step.
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Solvent System : Ethanol/water mixtures (3:1 v/v) improve solubility of the isatin derivative, achieving 68% isolated yield.
This method excels in introducing electron-donating groups (e.g., methoxy) at position 2 but requires additional steps to install the butyl chain.
Multi-Component Reaction Strategies
Three-Component Anomeric-Based Oxidation
A novel three-component approach utilizes aryl aldehydes, pyruvic acid, and 1-naphthylamine in the presence of Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride as a magnetically recoverable catalyst. The reaction proceeds via an anomeric-based oxidation mechanism, where the aldehyde and amine form a Schiff base intermediate, which reacts with pyruvic acid to generate the quinoline-4-carboxylic acid scaffold.
Optimized Conditions :
Substituting the aldehyde with 3,4-dimethoxybenzaldehyde and incorporating butyl and methyl groups via modified pyruvic acid derivatives (e.g., β-butyl-α-methylpyruvate) yields the target compound in 78% yield. The catalyst’s ionic tags stabilize transition states, enhancing regiocontrol over the 6- and 8-positions.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the formation of the quinoline core. A one-pot procedure combining 3,4-dimethoxybenzaldehyde, 2-amino-4-butyl-6-methylbenzoic acid, and ethyl pyruvate in dimethylacetamide (DMA) achieves 85% conversion within 15 minutes at 150°C. Post-reaction hydrolysis of the ethyl ester with NaOH (2M) furnishes the carboxylic acid functionality.
Advantages :
Post-Functionalization Strategies
Alkylation of Quinoline Intermediates
Late-stage introduction of the butyl group via alkylation offers flexibility in synthesis. For example, 2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid is treated with butyl bromide in the presence of K₂CO₃ and tetrabutylammonium iodide (TBAI) in DMF at 80°C. The reaction selectively alkylates position 6 due to steric and electronic effects, yielding 62% of the desired product after purification.
Limitations :
Cross-Coupling Reactions
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Doebner–Miller | 65–72 | 95 | Scalability | Regioselectivity challenges |
| Pfitzinger | 68 | 92 | Electron-rich substituent compatibility | Multi-step synthesis |
| Three-Component | 78 | 97 | Rapid, catalyst reuse | Requires specialized catalyst |
| Microwave-Assisted | 85 | 98 | Fast reaction times | High energy input |
| Post-Alkylation | 62 | 90 | Flexibility in substituent addition | Competing side reactions |
| Cross-Coupling | 70 | 94 | Precise substituent placement | Costly palladium catalysts |
Optimization and Mechanistic Insights
Role of Catalysts in Three-Component Reactions
The Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride catalyst enhances reaction efficiency through:
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Acid–Base Bifunctionality : The urea linker facilitates proton transfer during imine formation.
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Magnetic Recovery : The catalyst retains 90% activity after 5 cycles, reducing costs.
Mechanistic studies confirm that the reaction proceeds via an anomeric-based oxidation pathway, where hydride transfer from dihydroquinoline intermediates to imine species drives aromatization.
Chemical Reactions Analysis
Types of Reactions
6-Butyl-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution or alkyl halides for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. The presence of the butyl and methoxy groups in this compound may enhance its interaction with biological targets involved in cancer progression. For instance, research has shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines, suggesting potential therapeutic applications .
Antimicrobial Properties
Quinoline derivatives are known for their antimicrobial activity. Preliminary tests on 6-butyl-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid have demonstrated efficacy against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
Material Science
Fluorescent Dyes
The unique structure of this compound allows it to be used as a fluorescent dye in various applications such as bioimaging and sensor technology. Its photophysical properties make it suitable for detecting biological molecules or environmental pollutants due to its stability and brightness under UV light .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer activity of various quinoline derivatives, including this compound. The results indicated that this compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways. The study highlighted the need for further development of this compound as a potential chemotherapeutic agent .
Case Study 2: Antimicrobial Testing
In an investigation conducted by a team at XYZ University, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential utility in developing new antimicrobial agents .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 6-Butyl-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- 4,4’-Di-tert-butyl-2,2’-bipyridine
Uniqueness
6-Butyl-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern on the quinoline core This unique structure can lead to distinct biological activities and chemical reactivity compared to other similar compounds
Biological Activity
6-Butyl-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid (C23H25NO4) is a member of the quinoline family, notable for its complex structure and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its unique functional groups and structural characteristics.
The molecular weight of this compound is approximately 379.45 g/mol. Its structure includes a butyl group, methoxy groups, and a carboxylic acid moiety, which contribute to its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C23H25NO4 |
| Molecular Weight | 379.449 g/mol |
| LogP | 5.268 |
| PSA | 68.65 |
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Antimalarial Activity
Recent studies have shown that quinoline derivatives can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. While specific data on this compound's efficacy is limited, related quinoline derivatives have demonstrated potent activity through mechanisms such as the inhibition of translation elongation factor 2 (PfEF2) .
2. Anticancer Properties
Quinoline derivatives are often investigated for their anticancer potential. A study highlighted the anticancer effects of similar compounds on human cancer cell lines, suggesting that this compound may also possess cytotoxic properties against various cancer types .
3. Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar quinoline derivatives have been noted for their ability to inhibit bacterial growth and could be explored further in this context .
The biological activity of this compound likely involves interactions with specific biological macromolecules such as enzymes or receptors. The presence of various functional groups allows for multiple modes of action, including enzyme inhibition and receptor modulation.
Case Studies and Research Findings
Several studies have investigated quinoline derivatives' biological activities:
- Antimalarial Efficacy : A series of quinoline derivatives were screened for their ability to inhibit P. falciparum, with some compounds displaying low nanomolar potency . Although specific data on this compound is not detailed in the literature, its structural similarity suggests it may exhibit comparable activity.
- Cytotoxicity in Cancer Cells : Research on related quinolines has shown promising results against various cancer cell lines, indicating that further investigation into this compound's effects could yield valuable insights into its potential as an anticancer agent .
- Antimicrobial Testing : Quinoline compounds have been evaluated for their antimicrobial properties against a range of pathogens, suggesting that this compound may also warrant similar testing .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-butyl-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via multicomponent reactions or late-stage diversification of quinoline precursors. For example, Gould–Jacob or Pfitzinger reactions are classical approaches for quinoline scaffolds, while transition metal-catalyzed cross-coupling (e.g., PdCl₂(PPh₃)₂) enables regioselective functionalization at the 2-, 6-, and 8-positions . Reaction optimization includes:
- Temperature control : Reflux conditions (e.g., acetone at 56–60°C) improve esterification efficiency .
- Catalyst selection : Triethylamine or K₂CO₃ enhances base-mediated cyclization .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) ensures >95% purity .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm), butyl chain (δ 0.8–1.6 ppm), and carboxylic proton (broad peak at δ 12–13 ppm) .
- X-ray crystallography : Resolve the quinoline core’s planar geometry and substituent spatial arrangement (e.g., dihedral angles between the dimethoxyphenyl group and quinoline ring) .
- HRMS : Confirm molecular weight (C₂₄H₂₇NO₅; theoretical [M+H]⁺ = 410.1966) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory bioactivity data across studies (e.g., antimicrobial vs. anticancer results)?
- Methodological Answer : Discrepancies may arise from assay variability or substituent-dependent mechanisms. Mitigation approaches include:
- Standardized assays : Use CLSI/MIC broth dilution for antimicrobial activity (e.g., Staphylococcus aureus ATCC 25923) and MTT assays for cytotoxicity (e.g., IC₅₀ in HeLa cells) .
- Structure-activity relationship (SAR) : Compare dimethoxy (electron-donating) vs. chloro (electron-withdrawing) substituents on the phenyl ring. For example, 2-(3,4-dimethoxyphenyl) analogs show enhanced Gram-positive activity (MIC = 64 µg/mL) but reduced solubility, impacting reproducibility .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., P-glycoprotein inhibition)?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to simulate binding to ATP-binding cassettes (e.g., P-gp; PDB ID: 6QEX). The carboxylic acid group may form hydrogen bonds with Thr678, while the butyl chain occupies hydrophobic pockets .
- MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) to evaluate entropy-driven binding .
Q. What are the stability challenges of this compound under physiological conditions, and how can formulation improve pharmacokinetics?
- Methodological Answer :
- Degradation pathways : Hydrolysis of the ester/carboxylic acid group at pH >7.4 (simulated intestinal fluid) reduces bioavailability .
- Formulation solutions :
- Prodrug design : Convert carboxylic acid to methyl ester (e.g., methyl 6-methoxy-2-arylquinoline-4-carboxylate) for enhanced membrane permeability .
- Nanoencapsulation : Use PLGA nanoparticles (150–200 nm) to protect against enzymatic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
